2,2-Diethyl-5-methyl-3-thiazoline
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Overview
Description
2,2-Diethyl-5-methyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-methyl-3-thiazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-diethyl-3-oxobutanoic acid with thioamides in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-5-methyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolines depending on the reagents used.
Scientific Research Applications
2,2-Diethyl-5-methyl-3-thiazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-5-methyl-3-thiazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazoline ring can form coordination complexes with metal ions, influencing various biochemical pathways. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diethyl-4-methyl-3-thiazoline
- 2,2-Diethyl-5-ethyl-3-thiazoline
- 2,2-Diethyl-5-methyl-4-thiazoline
Uniqueness
2,2-Diethyl-5-methyl-3-thiazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the diethyl and methyl groups at specific positions on the thiazoline ring can enhance its stability and selectivity in various reactions compared to other thiazoline derivatives .
Properties
CAS No. |
101253-37-6 |
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Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2,2-diethyl-5-methyl-5H-1,3-thiazole |
InChI |
InChI=1S/C8H15NS/c1-4-8(5-2)9-6-7(3)10-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
FDXSPXKBBUGGJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=CC(S1)C)CC |
Origin of Product |
United States |
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